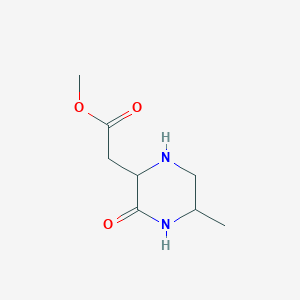

Methyl (5-methyl-3-oxopiperazin-2-YL)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-5-4-9-6(8(12)10-5)3-7(11)13-2/h5-6,9H,3-4H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKWMUPZAFTIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(C(=O)N1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657956 | |

| Record name | Methyl (5-methyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405214-34-8 | |

| Record name | Methyl (5-methyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Medicinal Chemistry of 3-Oxopiperazine (Piperazin-2-one) Derivatives

Topic: Literature Review of 3-Oxopiperazine Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-oxopiperazine scaffold (systematically known as piperazin-2-one ) represents a "privileged structure" in modern medicinal chemistry. Unlike its fully reduced counterpart, piperazine—which is ubiquitous in drugs like Imatinib and Ciprofloxacin—the oxopiperazine core introduces specific conformational constraints and distinct hydrogen-bonding vectors (one donor, two acceptors). These electronic and steric modifications significantly alter pharmacokinetic profiles, often improving metabolic stability against oxidative metabolism at the

This guide analyzes the synthetic evolution and pharmacological breadth of 3-oxopiperazine derivatives, moving from classical cyclization strategies to multicomponent reactions (MCRs). We examine its critical role in delivering potent PAR1 antagonists , Dengue virus NS4B inhibitors , and farnesyltransferase inhibitors , providing actionable protocols and mechanistic insights for the bench scientist.

Chemical Space & Structural Properties

The 3-oxopiperazine ring is a non-planar, six-membered lactam. Its "privileged" status stems from three key factors:

-

Conformational Biasing: The lactam amide bond forces planarity across the N1-C2-O region, restricting the ring to a half-chair or twisted boat conformation. This reduces the entropic penalty upon binding to protein targets compared to the flexible piperazine.

-

Vectorial Display: It allows for the precise orientation of substituents at the N1, N4, C3, and C5/C6 positions. The C3 position (adjacent to the amide nitrogen) is particularly valuable for introducing chiral side chains that mimic

-amino acids. -

Peptidomimetic Potential: The scaffold effectively mimics the

to

Synthetic Methodologies

Evolution of Synthesis

Historically, 3-oxopiperazines were synthesized via the intramolecular cyclization of

Modern approaches utilize Multicomponent Reactions (MCRs) , specifically the Ugi reaction followed by post-condensation cyclization. This "Ugi-Deprotection-Cyclization" (UDC) strategy allows for the rapid assembly of tetrasubstituted cores.

Detailed Protocol: Post-Ugi Cyclization to 3-Substituted Piperazin-2-ones

Based on recent methodologies (e.g., J. Org. Chem. 2020/2022).[1][2]

Objective: Synthesis of a diverse library of 1,3,4-trisubstituted piperazin-2-ones.

Reagents:

-

Aldehyde (

-CHO) -

Amine (

-NH -

Isocyanide (

-NC) -

Boc-protected

-amino acid (as the carboxylic acid component) -

Deprotection agent: Trifluoroacetic acid (TFA) or Methanolic HCl.

Step-by-Step Methodology:

-

Ugi-4CR Assembly:

-

Dissolve the aldehyde (1.0 equiv) and amine (1.0 equiv) in Methanol (MeOH, 0.5 M) and stir for 30 minutes to form the imine.

-

Add the Boc-amino acid (1.0 equiv) and the isocyanide (1.0 equiv).

-

Stir the mixture at room temperature for 24–48 hours. Monitor by TLC/LC-MS for the consumption of the isocyanide.

-

Note: The product is a linear diamide backbone.

-

-

Solvent Exchange:

-

Evaporate the MeOH under reduced pressure. Redissolve the crude residue in Dichloromethane (DCM).

-

-

Acidolytic Deprotection & Cyclization:

-

Add TFA (20% v/v in DCM) at 0°C. Stir at room temperature for 2–4 hours to remove the Boc group.

-

Critical Step: The deprotected amine is now free. Neutralize the solution with triethylamine (TEA) or DIPEA (3.0 equiv) and reflux for 6–12 hours. The internal amine attacks the amide carbonyl (activated by the adjacent peptidomimetic structure), expelling the amine auxiliary or simply closing the ring depending on the specific leaving group design (often an ester or activated amide).

-

Alternative (UDC): If using a bifunctional input like a convertible isocyanide, the cyclization is spontaneous upon activation.

-

-

Purification:

-

Wash with saturated NaHCO

and brine. Dry over Na -

Purify via flash column chromatography (typically Hexane/EtOAc gradient).

-

Synthetic Logic Visualization

The following diagram illustrates the Ugi-based assembly logic, highlighting the convergence of four components into the cyclic core.

Figure 1: Convergent synthesis of 3-oxopiperazines via the Ugi-Deprotection-Cyclization (UDC) strategy.

Medicinal Chemistry & SAR

Antiviral Agents: Dengue Virus NS4B Inhibitors

Recent high-throughput screening identified 3-oxopiperazines as potent inhibitors of the Dengue Virus (DENV) NS4B protein. NS4B is a hydrophobic membrane protein essential for the formation of the viral replication complex.[3][4]

Mechanism: These derivatives block the interaction between NS4B and the NS3 helicase, preventing viral RNA replication.

SAR Summary (Data derived from Bioorg. Med. Chem. Lett. 2017): The transition from a pyrrolopiperazinone hit to an optimized 3-oxopiperazine lead demonstrated the importance of the C3-stereochemistry and N1-substitution.

| Compound | Structure Feature (N1 / C3) | EC50 (DENV-2) | CC50 (Toxicity) | Notes |

| Hit 4 | Pyrrolopiperazinone core | 1.2 µM | > 50 µM | Moderate potency, poor solubility. |

| Analog 12 | 2-oxopiperazine, N1-Benzyl | 0.8 µM | > 50 µM | Ring opening improved solubility. |

| Analog 18 | N1-(4-CF3-Benzyl) | 0.15 µM | 45 µM | Electron-withdrawing group enhances hydrophobic pocket binding. |

| Lead (S)-29 | (S)-3-isobutyl , N1-(4-CF3-Bn) | < 0.01 µM | > 50 µM | Lead Candidate. (S)-configuration at C3 mimics Leucine, critical for NS4B fit. |

Antithrombotic Agents: PAR1 Antagonists

The most commercially significant application of the scaffold is in Vorapaxar (and its analogs), a Protease-Activated Receptor 1 (PAR1) antagonist.[5] PAR1 is a GPCR activated by Thrombin.[5][6]

Mechanism: Thrombin cleaves the N-terminal exodomain of PAR1, creating a tethered ligand that self-activates the receptor. 3-oxopiperazine derivatives (often fused or complex) bind to the orthosteric site, preventing this "tethered ligand" interaction.

Signaling Pathway Visualization

The following diagram details the PAR1 signaling cascade blocked by oxopiperazine antagonists.

Figure 2: Mechanism of Action for PAR1 Antagonists.[5] The oxopiperazine scaffold acts as an orthosteric blocker, preventing the tethered ligand from engaging the receptor.

Future Perspectives

The 3-oxopiperazine scaffold is evolving beyond simple inhibition.

-

Chimeras & PROTACs: The scaffold's defined vectors (N1/N4) make it an excellent linker or "warhead" attachment point for Proteolysis Targeting Chimeras (PROTACs), particularly for degrading kinases where the oxopiperazine mimics the ATP-binding hinge region.

-

C-H Functionalization: Recent catalytic methods (photoredox catalysis) allow for the direct functionalization of the C5/C6 positions of the pre-formed lactam ring, enabling "late-stage diversification" of lead compounds without de novo synthesis.

References

-

Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing. Source: Bioorganic & Medicinal Chemistry Letters (2017).[7] URL:[Link]

-

Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists. Source: European Journal of Medicinal Chemistry (2013). URL:[Link]

-

One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Source: The Journal of Organic Chemistry (2022).[2] URL:[Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Source: Molecules (2022).[2][8][9] URL:[Link]

-

Vorapaxar: PAR1 receptor antagonist, antiplatelet therapy. Source:[5][10][11] Drugs of the Future (2011).[10] URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The making of dengue virus: NS4 & NS5 - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 4. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unlocking Therapeutic Potential at the Intersection of Structure and Function

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Piperazinone Acetates

In the landscape of medicinal chemistry, the piperazine ring is a well-established "privileged scaffold," a molecular framework that is consistently found in a multitude of clinically successful drugs.[1][2][3] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, imparts favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[4][5] When this versatile core is fused into a piperazin-2-one structure, the resulting lactam introduces a new layer of structural rigidity and hydrogen bonding capabilities, further refining its potential for specific biological target interactions.[6]

This guide focuses on a specific, yet highly promising subclass: piperazinone acetates . The addition of an acetate moiety—specifically, an ester-containing side chain—to the piperazinone core serves a dual purpose. It can act as a critical pharmacophoric element, directly participating in binding to a biological target. Concurrently, it can function as a handle for creating prodrugs, where the ester is designed to be cleaved by endogenous esterases, releasing the active compound in vivo. This fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of modern drug development.[7]

The central theme of this document is the Structure-Activity Relationship (SAR) , the process of systematically modifying a molecule's structure to observe the corresponding changes in its biological activity.[8] For researchers and drug development professionals, understanding the SAR of piperazinone acetates is paramount. It provides a rational framework for optimizing lead compounds, enhancing potency and selectivity while minimizing off-target effects and toxicity. This guide will delve into the core principles of SAR for this compound class, explore detailed case studies in oncology and neuropharmacology, provide actionable experimental protocols, and offer insights into the future of their development.

Core Principles of Piperazinone Acetate SAR: A Blueprint for Molecular Design

The art of an SAR study lies in identifying which parts of a molecule can be modified to elicit a desired biological response. For piperazinone acetates, the structure offers several key "hotspots" for chemical modification. The rationale behind selecting these points is to systematically probe the chemical space around the core scaffold to map the steric, electronic, and hydrophobic requirements of the target's binding site.

A typical SAR campaign is an iterative cycle. It begins with a lead compound, which is then used to design a library of analogs. These analogs are synthesized, subjected to biological testing, and the resulting data is analyzed to derive SAR insights that inform the design of the next generation of compounds.

Caption: The iterative workflow of a typical Structure-Activity Relationship (SAR) study.

The primary points for modification on a generalized piperazinone acetate scaffold include:

-

N-1 Substitution (R1): Often an aromatic or heteroaromatic ring, this group can engage in crucial π-π stacking, hydrophobic, or hydrogen bonding interactions within the target protein. Modifying its electronic nature (e.g., with electron-withdrawing or -donating groups) can significantly alter binding affinity.[9][10]

-

N-4 Substitution (R2): This position directly attaches the acetate-bearing side chain. The nature of the linker and the stereochemistry at the alpha-carbon are critical. This is the primary vector for positioning the acetate moiety within the binding pocket.

-

The Acetate Terminus (R3): The ester itself can be a key hydrogen bond acceptor. More importantly, it serves as a versatile chemical handle. As will be explored in Case Study 1, replacing the alkoxy group (-OR) with various amines (amides, ureas, guanidines) is a powerful strategy for probing interactions and modulating physicochemical properties.[11][12]

-

Piperazinone Ring Substitutions: While less common, substitutions on the carbon atoms of the piperazinone ring itself can be used to introduce conformational constraints or additional interaction points.

Caption: Key modification points on the generalized piperazinone acetate scaffold.

Case Study 1: Piperazinone Acetates as Cytotoxic Agents

A compelling example of a rigorous SAR study comes from the development of novel piperazinone derivatives as potential anticancer agents.[11][12][13] Researchers synthesized a series of compounds based on a core structure, Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate, and evaluated their cytotoxic activity against human colon (HT-29) and lung (A549) cancer cell lines, as well as a normal fetal lung fibroblast cell line (MRC-5) to assess selectivity.

The central hypothesis of this work was that the terminal methoxy group of the acetate could be replaced by various bioisosteres (substituents with similar physical or chemical properties) to enhance potency and explore the chemical requirements of the binding site.[11]

SAR Exploration and Key Insights

The study's primary focus was the systematic modification of the acetate's ester group. The parent methyl ester was converted into a variety of derivatives, including a hydrazide, urea, thiourea, and guanidine. This choice was deliberate: each new group introduces distinct electronic and hydrogen-bonding characteristics.

-

Parent Ester: The initial methyl acetate compound showed baseline activity.

-

Hydrazide, Amine, Urea Derivatives: Replacement of the methoxy group with these functionalities led to a significant increase in cytotoxicity. This suggests that a hydrogen bond donor at this position is more favorable than the hydrogen bond acceptor of the ester's methoxy oxygen.[12]

-

Guanidine and Thiourea Derivatives: The most potent compounds in the series were those bearing guanidine and thiourea groups.[11][13] The guanidinium group, in particular, is protonated at physiological pH, introducing a positive charge that could form a strong salt bridge with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the target protein. The electron density of these terminal groups appears to be a critical factor for potent cytotoxic activity.

-

Selectivity: Importantly, all the synthesized compounds showed lower cytotoxicity against the normal MRC-5 cell line compared to the cancer cell lines, indicating a degree of cancer cell selectivity.[11]

Data Summary

The following table summarizes the cytotoxic activity (IC₅₀ in µM) of key analogs from the study, demonstrating the clear structure-activity relationships.

| Compound ID | R3 Group (Substitution at Acetate Terminus) | HT-29 IC₅₀ (µM) | A549 IC₅₀ (µM) | MRC-5 IC₅₀ (µM) |

| Parent | -OCH₃ (Methyl Ester) | >500 | >500 | >500 |

| 7a | -NH₂ (Amine) | 115.5 | 167.3 | 448.7 |

| 7c | -NHCONH₂ (Urea) | 121.2 | 155.6 | 379.1 |

| 7d | -NHCSNH₂ (Thiourea) | 48.9 | 55.4 | 188.5 |

| 7f | -NHNH₂ (Hydrazide) | 77.3 | 89.1 | 250.3 |

| 7g | -NHC(=NH)NH₂ (Guanidine) | 29.3 | 34.2 | 155.2 |

| Doxorubicin | Reference Drug | 44.3 | 49.5 | 2.8 |

| Data synthesized from references[11][12][13]. |

This study provides a clear, self-validating system. The methodical replacement of a single functional group, while keeping the rest of the molecule constant, allows for direct correlation between the structural change and the observed biological effect. The guanidine-substituted analog 7g emerged as a promising lead compound, showing superior potency against cancer cells compared to the reference drug doxorubicin in this specific assay.[11]

Case Study 2: Piperazine Acetates in Neuropharmacology

Shifting from oncology to the central nervous system (CNS), piperazine acetates have also been investigated for their potential to treat mental health disorders. A notable example is the compound 2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192), which has demonstrated both anxiolytic-like and antidepressant-like activity in preclinical models.[14][15] This case study highlights how SAR principles are applied not just to optimize potency, but to elucidate a compound's mechanism of action.

Mechanism of Action and SAR Postulates

The activity of LQFM192 was found to be mediated by both the serotonergic system (specifically the 5-HT₁ₐ receptor) and the GABAergic system (via the benzodiazepine site on the GABAA receptor).[15] This dual-action profile is a highly sought-after characteristic in the development of new psychiatric medications.

The experimental design to confirm this mechanism is a prime example of chemical biology in SAR. The anxiolytic effects of LQFM192 in behavioral tests (like the elevated plus-maze) were blocked by pretreatment with specific antagonists:

-

WAY-100635: A selective 5-HT₁ₐ receptor antagonist.

-

Flumazenil: A benzodiazepine site antagonist.

When the anxiolytic effect disappears in the presence of these blockers, it provides strong evidence that the compound acts through those specific receptors.[14][15][16]

While a full SAR library for this specific compound was not detailed in the initial papers, we can postulate key structural contributions based on established principles for CNS-active piperazine derivatives:[8][17]

-

Arylpiperazine Moiety: The phenyl-pyrazole group attached to the piperazine is likely the primary pharmacophore responsible for receptor recognition, a common feature in many CNS drugs.[18]

-

Ethyl Acetate Tail: This group is critical. Its lipophilicity can aid in crossing the blood-brain barrier (BBB), a major hurdle for CNS drugs.[17] It is plausible that the ethyl acetate acts as a prodrug, being hydrolyzed by esterases in the brain to an ethanol derivative, which may be the more active form or have a different binding pose.

Caption: Mechanism of action for LQFM192, showing modulation of two receptor pathways.

Methodologies and Experimental Protocols

Scientific integrity demands that protocols be robust and reproducible. The following are detailed, step-by-step methodologies for key experiments central to an SAR study of piperazinone acetates.

Protocol 1: Synthesis of a Piperazinone Acetate Core

This protocol is a generalized representation based on the synthesis of the cytotoxic agents in Case Study 1.[11][12]

Objective: To synthesize Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate.

Materials:

-

1-(3-chlorophenyl)piperazin-2-one

-

Methyl α-bromo-4-chlorophenylacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-(3-chlorophenyl)piperazin-2-one (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of Methyl α-bromo-4-chlorophenylacetate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction to 60°C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Causality: Heating the reaction provides the necessary activation energy for the Sₙ2 reaction, where the deprotonated nitrogen of the piperazinone acts as a nucleophile to displace the bromide. K₂CO₃ is a mild base sufficient to deprotonate the piperazinone nitrogen without causing unwanted side reactions.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer three times with Ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Self-Validation: The sequential washing steps are critical for removing residual DMF (water-soluble) and inorganic salts, ensuring the purity of the crude product before chromatography. The final purity can be confirmed by NMR and LC-MS.

-

Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the final product.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[13]

Objective: To determine the IC₅₀ value of synthesized compounds against cancer cell lines.

Materials:

-

Target cell lines (e.g., HT-29, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized compounds dissolved in DMSO (stock solutions)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

DMSO

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of the test compounds in growth medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically <0.5%).

-

Remove the medium from the wells and add 100 µL of the diluted compounds. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

-

Incubate the plate for 48-72 hours.

-

Causality: The 48-72 hour incubation period allows the cytotoxic agent sufficient time to induce apoptosis or necrosis, leading to a measurable decrease in metabolic activity.

-

Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Self-Validation: The inclusion of vehicle controls is essential to ensure that the solvent (DMSO) is not causing cytotoxicity. Blank wells correct for background absorbance. The results are typically normalized to the vehicle control to calculate the percentage of cell viability.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The structure-activity relationship studies of piperazinone acetates have clearly demonstrated their potential across diverse therapeutic areas, from oncology to neuropharmacology. The core scaffold is a synthetically tractable and highly versatile starting point for lead optimization. Key takeaways from the available research include the critical role of substitutions at the N-1 and N-4 positions and the immense value of modifying the terminal acetate group to probe for new interactions and improve drug-like properties.

The future of research in this area is promising. The integration of computational chemistry, including molecular docking and predictive ADME modeling, can accelerate the SAR cycle by helping to prioritize the synthesis of the most promising analogs.[2] Furthermore, exploring hybrid scaffolds that combine the piperazinone acetate core with other known pharmacophores could lead to multi-target drugs with novel mechanisms of action. As our understanding of disease biology deepens, the rational design principles elucidated through SAR studies will continue to be the engine that drives the discovery of the next generation of piperazinone-based therapeutics.

References

- Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)

- Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)

- Piperazine derivatives- Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. Academia.edu.

- Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine deriv

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.

- Syntheses and transformations of piperazinone rings. A review.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Design, Synthesis and Biological Evaluation of Novel Piperazinone Deriv

- A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explic

- Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents.

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential.

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. PubMed.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.

- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. PubMed.

- Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin.

- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PMC.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

- Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. PubMed.

- Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds. PubMed.

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

Sources

- 1. A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (2023) | Jasmine Chaudhary | 1 Citations [scispace.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents [apb.tbzmed.ac.ir]

- 14. benthamscience.com [benthamscience.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Profile and Pharmacokinetics of Oxopiperazine Derivatives

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The oxopiperazine scaffold is a privileged structure in modern medicinal chemistry, serving as a critical pharmacophore in a wide array of therapeutic candidates.[1][2] Its utility as a peptidomimetic allows for the design of small molecules targeting complex protein-protein interactions, leading to drug discovery efforts in oncology, infectious diseases, and metabolic disorders.[3][4][5] A comprehensive understanding of the metabolic fate and pharmacokinetic (PK) profile of these derivatives is not merely a regulatory requirement but a fundamental necessity for optimizing drug efficacy, ensuring patient safety, and predicting potential drug-drug interactions (DDIs).[6][7][8] This guide provides a senior-level overview of the enzymatic pathways governing the metabolism of oxopiperazine derivatives, their absorption, distribution, metabolism, and excretion (ADME) characteristics, and the robust experimental methodologies required to elucidate these properties.

The Metabolic Landscape of Oxopiperazine Derivatives

The biotransformation of oxopiperazine-containing molecules is a multi-stage process, primarily divided into Phase I functionalization and Phase II conjugation reactions, designed to convert lipophilic compounds into more water-soluble, excretable metabolites.[6]

Phase I Metabolism: Functionalization and Bioactivation

Phase I reactions introduce or expose functional groups, most often catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[6] For piperazine and its derivatives, several key metabolic pathways are consistently observed.

-

Key Enzymatic Drivers : The metabolism of piperazine-containing structures is frequently dominated by CYP3A4 and CYP2D6 , with significant contributions also seen from CYP1A2 and CYP2C19 .[9][10][11][12] The specific isoform involvement is dictated by the nature and position of substituents on the oxopiperazine core.

-

Principal Metabolic Reactions :

-

N-Dealkylation : This is a canonical and often major metabolic route for piperazine derivatives, involving the cleavage of an N-alkyl or N-aryl substituent.[12] This process can yield pharmacologically active or inactive metabolites.

-

Hydroxylation : The addition of a hydroxyl group can occur on the piperazine ring itself or on aliphatic or aromatic substituents.[13] This creates a new site for subsequent Phase II conjugation.

-

Aromatic Hydroxylation : If the scaffold includes aromatic rings, hydroxylation of these moieties is a common pathway, primarily mediated by CYP2D6.[12]

-

Ring Opening : While less common, oxidative cleavage of the oxopiperazine ring or adjacent heterocyclic structures can occur, leading to significant structural modification of the parent drug.[14]

-

Bioactivation : A critical consideration is the potential for metabolic bioactivation. Oxidation of the piperazine nitrogen can form a reactive iminium ion. This electrophilic species can covalently bind to cellular macromolecules, potentially leading to toxicity, or be trapped by nucleophiles like glutathione (GSH).[13][14]

-

Caption: Key Phase I metabolic pathways for oxopiperazine derivatives.

Phase II Metabolism: Conjugation and Excretion

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, greatly increasing water solubility and facilitating elimination.

-

Key Enzymatic Drivers : The primary enzymes responsible for this are the UDP-glucuronosyltransferases (UGTs).[15][16] UGTs catalyze the transfer of glucuronic acid to nucleophilic functional groups like hydroxyls, amines, and carboxylic acids.[17][18]

-

Principal Metabolic Reaction :

-

Glucuronidation : Hydroxylated metabolites generated in Phase I are prime substrates for UGTs. The resulting glucuronide conjugates are highly water-soluble and are readily excreted in urine or bile.[16]

-

Caption: Phase II glucuronidation pathway for excretion.

Pharmacokinetic Profile: The Journey Through the Body (ADME)

Understanding the ADME properties of a drug candidate is essential for predicting its in vivo behavior, establishing a dosing regimen, and ensuring it reaches the therapeutic target in sufficient concentrations.[8][19]

-

Absorption : The oral bioavailability of oxopiperazine derivatives can be highly variable. It is significantly influenced by their physicochemical properties and their interaction with efflux transporters like P-glycoprotein (P-gp/ABCB1) in the intestinal wall, which can pump the drug back into the gut lumen, reducing absorption.[3][20]

-

Distribution : Once absorbed, these compounds distribute throughout the body. Key parameters include the volume of distribution (Vd) and the extent of plasma protein binding.[21] Tissue distribution is not passive and is often mediated by uptake transporters, such as Organic Anion Transporting Polypeptides (OATPs), which can facilitate entry into organs like the liver.[22][23][24]

-

Metabolism : As detailed in the previous section, metabolism is the primary mechanism of clearance for most oxopiperazine derivatives. The rate and extent of metabolism, determined by enzymes like CYPs and UGTs, directly impact the drug's half-life and exposure.[6][7]

-

Excretion : The hydrophilic metabolites, particularly glucuronide conjugates, are primarily eliminated from the body via renal (urine) or biliary (feces) routes.[21][23] Efflux transporters in the kidney and liver play a crucial role in the active secretion of these metabolites.[23][25]

Data Presentation: Representative Pharmacokinetic Parameters

The following table provides a template for summarizing key PK parameters for a hypothetical oxopiperazine derivative, which would be populated with data from preclinical in vivo studies.

| Parameter | Symbol | Definition | Typical Value Range |

| Bioavailability | F (%) | The fraction of an administered dose that reaches systemic circulation. | 5 - 70% |

| Time to Max Concentration | Tmax (h) | The time at which the maximum plasma concentration is observed. | 1 - 4 h |

| Max Concentration | Cmax (ng/mL) | The maximum plasma concentration achieved after administration. | Varies widely |

| Area Under the Curve | AUC (ng·h/mL) | The total drug exposure over time. | Varies widely |

| Volume of Distribution | Vd (L/kg) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 1 - 20 L/kg |

| Clearance | CL (L/h/kg) | The volume of plasma cleared of the drug per unit time. | 0.1 - 5 L/h/kg |

| Half-life | t1/2 (h) | The time required for the drug concentration to decrease by half. | 2 - 24 h |

Core Experimental Methodologies: A Self-Validating System

A robust assessment of metabolism and pharmacokinetics relies on a tiered system of in vitro and in vivo experiments. Early in vitro ADME assays are critical for de-risking candidates before committing to resource-intensive animal studies.[26][27]

In Vitro Metabolism: Metabolic Stability in Human Liver Microsomes (HLM)

-

Causality and Objective : This assay provides a measure of a compound's intrinsic clearance by Phase I enzymes.[6][15] HLMs are subcellular fractions containing a high concentration of CYP enzymes.[6] A compound that is rapidly metabolized in this assay will likely have high first-pass metabolism and low oral bioavailability in vivo.

-

Experimental Protocol :

-

Preparation : Prepare a stock solution of the oxopiperazine derivative in a suitable organic solvent (e.g., DMSO).

-

Incubation Mixture : In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and HLM (typically 0.5 mg/mL protein).

-

Initiation : Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution (final concentration typically 1 mM). A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

-

Time Points : Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching : The reaction in each aliquot is immediately stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing : The quenched samples are centrifuged to precipitate the protein. The supernatant is transferred for bioanalysis.

-

Analysis : The concentration of the remaining parent drug is quantified using a validated LC-MS/MS method.[8][28]

-

Data Interpretation : The natural logarithm of the percentage of the remaining parent drug is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

Caption: Workflow for an in vitro metabolic stability assay using HLMs.

In Vivo Pharmacokinetics: Rodent PK Study

-

Causality and Objective : This experiment measures how a drug is absorbed, distributed, metabolized, and excreted in a whole living system, providing essential parameters like clearance, half-life, and bioavailability.[19][29] Rodents are typically used in early discovery due to their well-characterized physiology and ethical considerations.

-

Experimental Protocol :

-

Animal Acclimation : Male Sprague-Dawley rats (n=3-5 per group) are acclimated for at least 3 days. For intravenous (IV) dosing, animals may be surgically cannulated (e.g., jugular vein) to facilitate dosing and blood collection.

-

Dose Formulation : Prepare the oxopiperazine derivative in a suitable vehicle for both oral (PO) and IV administration (e.g., saline with 5% DMSO and 10% Solutol).

-

Dosing : Administer the compound to two separate groups of animals.

-

IV Group : Administer a single bolus dose (e.g., 1 mg/kg) via the cannula.

-

PO Group : Administer a single dose (e.g., 5 mg/kg) via oral gavage.

-

-

Blood Sampling : Collect serial blood samples (approx. 100-200 µL) from a peripheral vein (e.g., tail vein) into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation : Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

-

Bioanalysis : Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.[30][31]

-

Pharmacokinetic Analysis : Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to calculate key PK parameters (AUC, CL, Vd, t1/2). Bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

-

Caption: Workflow for a typical rodent pharmacokinetic study.

Conclusion

The oxopiperazine core represents a valuable scaffold for the development of novel therapeutics. However, its metabolic and pharmacokinetic properties are complex and must be thoroughly investigated to ensure the successful progression of drug candidates. A systematic approach, beginning with in vitro assays to understand metabolic stability and enzymatic pathways, followed by definitive in vivo studies to characterize the full ADME profile, is paramount. This integrated strategy allows for early identification of liabilities, informs structure-activity and structure-property relationships, and ultimately provides the critical data needed to design safe and effective medicines for the future.

References

-

In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

-

Bioanalytical Methods - An Overview. Bio-Analysis Centre. [Link]

-

Drug Metabolism Assays. BioIVT. [Link]

-

In Vitro Metabolism. IQVIA Laboratories. [Link]

-

Drug Metabolism & Pharmacokinetics Services. Eurofins Discovery. [Link]

-

The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Chemistry. [Link]

-

The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Neuropsychopharmacology. [Link]

-

BA Method Validation: Active Metabolites. BioPharma Services. [Link]

-

Bioactive ∆ 5 -2-oxopiperazines currently under the drug. ResearchGate. [Link]

-

In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Taylor & Francis Online. [Link]

-

Bioanalytical Method Development: A Comprehensive Guide. ResolveMass Laboratories Inc. [Link]

-

In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

-

The role of bioanalytical testing in drug development. Firalis Molecular Precision. [Link]

-

In vivo pharmacokinetic experiments in preclinical drug development. Symeres. [Link]

-

Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

-

Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents. PubMed. [Link]

-

What models are used in in vivo pharmacokinetics studies?. Patsnap Synapse. [Link]

-

Bioactive small molecules with a Δ 5 -2-oxopiperazine moiety. ResearchGate. [Link]

-

Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. [Link]

-

Piperazine compounds as drugs of abuse. PubMed. [Link]

-

Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]

-

Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]

-

Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit. PubMed. [Link]

-

Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. [Link]

-

Design and synthesis of potent and selective 1,3,4-trisubstituted-2-oxopiperazine based melanocortin-4 receptor agonists. PubMed. [Link]

-

Metabolic interactions with piperazine-based 'party pill' drugs. PubMed. [Link]

-

Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing. [Link]

-

N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. [Link]

-

Impact of OATP transporters on pharmacokinetics. PubMed. [Link]

-

Derivatized Oxopiperazine Rings from Amino Acids. ResearchGate. [Link]

-

The Crucial Role of Transporters in Drug Disposition and Metabolism. Walsh Medical Media. [Link]

-

The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. SciSpace. [Link]

-

Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct. PubMed. [Link]

-

The Role of ABCB1, ABCG2, and SLC Transporters in Pharmacokinetic Parameters of Selected Drugs and Their Involvement in Drug–Drug Interactions. MDPI. [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

-

The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. [Link]

-

Membrane Transporters in Drug Development and as Determinants of Precision Medicine. eScholarship.org. [Link]

-

Important Role of UGTs in Drug Metabolism and Drug-Drug Interactions. ACS Community. [Link]

-

The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. PubMed. [Link]

-

Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. [Link]

-

The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Frontiers in Oncology. [Link]

-

Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists. PubMed. [Link]

-

Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. XenoTech. [Link]

-

Clinical pharmacokinetics of oxaprozin. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. firalismolecularprecision.com [firalismolecularprecision.com]

- 9. storkapp.me [storkapp.me]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]

- 14. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioivt.com [bioivt.com]

- 16. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism [frontiersin.org]

- 18. xenotech.com [xenotech.com]

- 19. selvita.com [selvita.com]

- 20. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics | MDPI [mdpi.com]

- 21. Clinical pharmacokinetics of oxaprozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Impact of OATP transporters on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. walshmedicalmedia.com [walshmedicalmedia.com]

- 24. mdpi.com [mdpi.com]

- 25. scispace.com [scispace.com]

- 26. criver.com [criver.com]

- 27. labs.iqvia.com [labs.iqvia.com]

- 28. b-ac.co.uk [b-ac.co.uk]

- 29. symeres.com [symeres.com]

- 30. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]

- 31. resolvemass.ca [resolvemass.ca]

Biological targets associated with Methyl (5-methyl-3-oxopiperazin-2-yl)acetate

Technical Monograph: Methyl (5-methyl-3-oxopiperazin-2-yl)acetate Role: Peptidomimetic Scaffold & Pharmacophore Precursor Primary Context: Medicinal Chemistry, Fragment-Based Drug Discovery (FBDD), and Oncology

Executive Summary: The Pharmacophore Constraint

Methyl (5-methyl-3-oxopiperazin-2-yl)acetate is not merely a chemical intermediate; it is a privileged scaffold in modern medicinal chemistry. Its core structure—the 2-oxopiperazine ring—serves as a conformationally constrained peptidomimetic. By forcing the nitrogen and carbonyl groups into a six-membered ring, this molecule mimics the

For drug development professionals, this molecule represents a critical "starting block" for two primary therapeutic areas:

-

Oncology: As a bioisostere for the imidazole ring in Farnesyltransferase (FTase) inhibitors (e.g., L-778123 analogs).[1]

-

Neurology: As a structural analog of Thyrotropin-Releasing Hormone (TRH) metabolites, specifically mimicking the histidyl-proline diketopiperazine (cyclo(His-Pro)) core.

Primary Biological Target: Farnesyltransferase (FTase)

The most documented biological application of 2-oxopiperazine derivatives derived from this scaffold is the inhibition of Farnesyltransferase (FTase) , a critical enzyme in the Ras signaling pathway.

Mechanism of Action

FTase is responsible for the post-translational modification (farnesylation) of Ras proteins. This lipid modification is required for Ras to anchor to the cell membrane and transmit mitogenic signals.

-

The Problem: Mutated Ras genes (found in ~30% of human cancers) lead to constitutive signaling and uncontrolled cell proliferation.

-

The Solution (Scaffold Role): The 2-oxopiperazine moiety acts as a rigid spacer that positions functional groups (like aryl chlorides or amines) to interact with the Zn²⁺ ion and the peptide binding site within the FTase active pocket. It replaces the metabolically labile peptide bonds found in early CAAX-box peptidomimetics.

Causality & Design Logic

Researchers utilize Methyl (5-methyl-3-oxopiperazin-2-yl)acetate to synthesize derivatives that displace the imidazole ring found in earlier inhibitors like L-778123 .

-

Why? The imidazole ring often causes cytochrome P450 inhibition (toxicity). The 2-oxopiperazine ring maintains the necessary geometry for active site binding but offers a cleaner toxicology profile.

Figure 1: Mechanism of Action. The oxopiperazine derivative competitively inhibits FTase, preventing Ras farnesylation and halting downstream oncogenic signaling.

Secondary Target: TRH Receptors & CNS Modulation

The 2-oxopiperazine core is structurally homologous to Cyclo(His-Pro) , a naturally occurring cyclic dipeptide derived from TRH metabolism.

-

Receptor Interaction: TRH receptors (GPCRs) recognize the constrained turn of the TRH peptide. Methyl (5-methyl-3-oxopiperazin-2-yl)acetate mimics this turn, allowing for the design of metabolically stable TRH analogs (like Taltirelin or Posatirelin precursors).

-

Therapeutic Utility: Agents built on this scaffold are investigated for ataxia, neurodegeneration, and cognitive enhancement due to their ability to cross the blood-brain barrier (BBB) more effectively than linear peptides.

Chemical Biology & Synthesis Workflow

To utilize this target, one must first synthesize the scaffold. The synthesis is a self-validating system relying on the reaction between a diamine and a dielectrophile.

Synthesis Logic

The formation of the 2-oxopiperazine ring is achieved via a Michael addition followed by lactamization .

-

Reactants: 1,2-Diaminopropane (provides the 5-methyl group) and Dimethyl Acetylenedicarboxylate (DMAD) (provides the acetate and carbonyls).

-

Selectivity: The reaction is regioselective. The less hindered amine typically attacks the alkyne first.

Data Summary: Scaffold Physiochemical Properties

| Property | Value | Significance |

| Molecular Weight | ~186.21 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| H-Bond Donors | 1 (Amide NH) | Critical for active site binding (e.g., Tyr residues in FTase). |

| H-Bond Acceptors | 3 | Allows interaction with water networks in binding pockets. |

| LogP | ~ -0.5 to 0.5 | High water solubility; good bioavailability potential. |

| Stereochemistry | C5 (Methyl), C2 (Acetate) | Creates chiral centers essential for enantioselective binding. |

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Generate Methyl (5-methyl-3-oxopiperazin-2-yl)acetate for library construction.

-

Reagent Prep: Dissolve 1,2-diaminopropane (10 mmol) in anhydrous Methanol (20 mL). Cool to 0°C under N₂ atmosphere.

-

Addition: Dropwise add Dimethyl Acetylenedicarboxylate (DMAD) (10 mmol) over 30 minutes. Note: Exothermic reaction; temperature control is critical to prevent polymerization.

-

Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

-

Validation (TLC): Check reaction progress using TLC (Ethyl Acetate:Methanol 9:1). Product should appear as a distinct spot with lower Rf than DMAD.

-

Purification: Evaporate solvent under reduced pressure. Recrystallize the residue from diethyl ether/ethanol to yield the off-white solid.

-

QC: Confirm structure via ¹H-NMR (Look for doublet methyl at ~1.2 ppm and singlet methoxy at ~3.7 ppm).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Validate biological activity of derivatives against HT-29 (Colon Cancer) cells.[1]

-

Seeding: Plate HT-29 cells at

cells/well in 96-well plates using RPMI-1640 medium. Incubate 24h at 37°C/5% CO₂. -

Treatment: Dissolve the oxopiperazine derivative in DMSO (keep final DMSO < 0.1%). Treat cells with a concentration gradient (e.g., 1–100 µM).

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mechanism: Viable mitochondria reduce MTT to purple formazan.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Figure 2: Synthesis Workflow. The transformation from simple precursors to the privileged scaffold, ready for functionalization into active drug candidates.

References

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 2019. [Link]

-

The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with N-Arylmaleimides. Journal of Chemistry and Chemical Engineering, 2016. [Link]

-

Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative. Antiviral Research, 2014. [Link]

Sources

The Substituted Piperazinone: A Chronicle of Structural Privilege in Drug Discovery

This in-depth technical guide details the history, structural evolution, and synthetic discovery of substituted piperazinone building blocks.

Executive Summary

The piperazin-2-one (ketopiperazine) scaffold represents a cornerstone in modern medicinal chemistry, bridging the gap between flexible aliphatic amines and rigid aromatic heterocycles. Unlike its fully reduced counterpart (piperazine) or its oxidized relative (2,5-diketopiperazine), the mono-carbonyl piperazinone offers a unique vector for peptidomimetic design . It serves as a constrained mimic of the peptide bond (

This guide traces the evolution of piperazinones from simple anthelmintic intermediates to complex, multi-stereocenter building blocks generated via high-throughput Multicomponent Reactions (MCRs).

Historical Genesis & Structural Evolution

The Early Era: Anthelmintics and Simple Cyclizations (1950s–1980s)

The history of the piperazinone scaffold is rooted in the "piperazine boom" of the mid-20th century. While piperazine itself was popularized as a vermifuge (anthelmintic), the introduction of the ketone functionality (piperazin-2-one) was initially a synthetic byproduct of ethylenediamine and chloroacetate condensations.

-

Discovery Context: Early medicinal chemists recognized that the lactam moiety increased polarity and hydrogen-bond accepting capability compared to the parent piperazine, altering the LogP and blood-brain barrier (BBB) penetration profiles.

-

Synthetic Limitation: Early methods relied on the N-alkylation of 1,2-diamines with

-halo esters. This method was robust but limited in scope, often producing racemic mixtures and lacking substitution at the C3/C5/C6 positions essential for target selectivity.

The Peptidomimetic Revolution (1990s–2000s)

The true "discovery" of the piperazinone as a high-value building block occurred during the rise of rational drug design.

-

The

-Turn Mimetic: Researchers identified that the i to i+3 hydrogen bonding network in protein -

Key Application: This logic was successfully applied in the design of Factor Xa inhibitors and Opioid receptor ligands (e.g., Leu-enkephalin analogs), where the piperazinone core replaced labile peptide bonds.

The Modern Era: Diversity-Oriented Synthesis (2010s–Present)

Current discovery efforts focus on Diversity-Oriented Synthesis (DOS) . The demand for

-

Dominant Methods: The Ugi Post-Condensation and Castagnoli-Cushman Reaction (CCR) have emerged as the gold standards, allowing the one-pot assembly of 4+ points of diversity.

Structural Logic & Pharmacophore Mapping

The piperazinone ring is not merely a linker; it is a functional pharmacophore.

| Feature | Pharmacological Function |

| Lactam Carbonyl (C2) | Acts as a rigid Hydrogen Bond Acceptor (HBA). Mimics the peptide carbonyl in protein-ligand interactions.[1] |

| Amide Nitrogen (N1) | Often substituted to control lipophilicity. If unsubstituted, acts as a Hydrogen Bond Donor (HBD). |

| Basic Amine (N4) | Critical for solubility and salt formation. Often protonated at physiological pH, engaging in cation- |

| Chiral Centers (C3/C5/C6) | Vectors for side-chain attachment. C3 substitution mimics the amino acid side chain ( |

Visualization: Evolution of Synthetic Strategy

Caption: The strategic shift from simple cyclization to stereoselective and diversity-oriented assembly methods.

Technical Deep Dive: Synthetic Methodologies

Method A: Chiral Pool Synthesis (The "Precision" Route)

This approach is preferred when a specific enantiomer is required, leveraging the natural chirality of amino acids.

-

Starting Material: N-protected amino acid (e.g., Boc-L-Phenylalanine).

-

Mechanism:

-

Advantage: Guarantees configuration at the C3 position (derived from the amino acid

-carbon). -

Limitation: Lengthy linear sequence; limited diversity at N1.

Method B: The Ugi Post-Condensation (The "Diversity" Route)

This is the current industry standard for generating libraries of substituted piperazinones. It utilizes the Ugi 4-Component Reaction (U-4CR) followed by a cyclization step.

The Protocol Logic

The Ugi reaction assembles four components: an Amine , an Aldehyde , an Isocyanide , and a Carboxylic Acid . By "pre-installing" a nucleophile or electrophile on one of these components, the linear Ugi adduct can be cyclized immediately into the piperazinone ring.

Key Variant: The Ugi-Deprotection-Cyclization (UDC) Strategy

-

Component 1: Bifunctional amine (e.g., N-Boc-ethylenediamine) or Bifunctional acid.

-

Component 2: Aldehyde (determines C3 substituent).

-

Component 3: Isocyanide (determines exocyclic amide substituent).

Visualization: Ugi Post-Condensation Workflow

Caption: Workflow for the Ugi-Deprotection-Cyclization (UDC) synthesis of piperazinones.

Validated Experimental Protocol

Target: Synthesis of a library of 1,3,4-trisubstituted piperazin-2-ones via Ugi Post-Condensation.

Materials:

-

Aldehyde (1.0 equiv)

-

Amine: N-Boc-ethylenediamine (1.0 equiv)

-

Carboxylic Acid: 2-Bromoacetic acid (or similar) (1.0 equiv)

-

Isocyanide (1.0 equiv)

-

Solvent: Methanol (MeOH), Dichloromethane (DCM)

-

Reagents: Trifluoroacetic acid (TFA), Triethylamine (TEA)

Step-by-Step Methodology:

-

Ugi Condensation (Day 1):

-

In a 20 mL scintillation vial, dissolve the Aldehyde (1.0 mmol) and N-Boc-ethylenediamine (1.0 mmol) in MeOH (5 mL). Stir for 30 minutes to allow imine formation.

-

Add the Carboxylic Acid (1.0 mmol) and Isocyanide (1.0 mmol) sequentially.

-

Seal the vial and stir at room temperature for 24 hours.

-

Checkpoint: Monitor by LC-MS for the disappearance of starting materials and formation of the linear Ugi adduct.

-

Concentrate the solvent in vacuo.

-

-

Deprotection (Day 2):

-

Redissolve the crude residue in 1:1 TFA/DCM (4 mL).

-

Stir at room temperature for 2 hours to remove the Boc protecting group.

-

Remove volatiles under a stream of nitrogen or reduced pressure.

-

-

Cyclization (Day 2):

-

Redissolve the residue in MeOH (5 mL).

-

Add TEA (3.0 equiv) to neutralize the salt and catalyze the intramolecular nucleophilic attack (amine attacking the amide/ester linkage).

-

Reflux at 60°C for 4–6 hours.

-

Validation: LC-MS should show the mass of the final piperazinone (Linear Mass minus leaving group/water).

-

-

Purification:

-

Purify via preparative HPLC or silica gel flash chromatography (typically MeOH/DCM gradient).

-

References

-

Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation Source: ACS Publications (Organic Letters) URL:[Link]

-

Bicyclic Piperazine Mimetics of the Peptide

-Turn Assembled via the Castagnoli-Cushman Reaction Source: Journal of Organic Chemistry URL:[Link] -

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines Source: Molecules (MDPI) URL:[Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ChemistryOpen (Wiley/NIH) URL:[Link]

-

Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization Source: The Journal of Organic Chemistry URL:[Link]

Sources

- 1. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]

- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli-Cushman Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of Methyl (5-methyl-3-oxopiperazin-2-yl)acetate

This guide provides an in-depth technical analysis of the solubility profile for Methyl (5-methyl-3-oxopiperazin-2-yl)acetate (CAS 405214-34-8). It synthesizes predicted physicochemical properties with rigorous experimental protocols for empirical validation.

Executive Summary

Methyl (5-methyl-3-oxopiperazin-2-yl)acetate is a polar, heterocyclic building block often utilized in the synthesis of peptidomimetics and piperazine-based bioactive scaffolds.[1] Its utility in drug development is governed by its physicochemical behavior in aqueous environments—specifically its pH-dependent solubility and hydrolytic stability.

This guide addresses the lack of standardized public datasets for this specific intermediate by providing:

-

Computed Physicochemical Baselines: Validated predictive data for solubility (LogS) and lipophilicity (LogP).

-

pH-Dependent Solubility Model: A theoretical framework describing the compound's behavior across physiological and processing pH ranges.

-

Experimental Protocol: A robust, stability-indicating workflow for generating empirical solubility data.

Physicochemical Identity & Predicted Data

Understanding the molecular structure is a prerequisite for interpreting solubility behavior. The compound features a piperazine core with a lactam moiety (3-oxo), a basic secondary amine, and a hydrolytically labile methyl ester.

Structural Parameters[2][3]

-

IUPAC Name: Methyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate[2]

-

Molecular Formula:

[3] -

Molecular Weight: 172.18 g/mol [4]

Computed Solubility Properties

The following data represents the consensus of predictive models (ACD/Labs, ChemAxon) based on the specific molecular topology.

| Property | Value | Interpretation |

| LogP (Octanol/Water) | -1.66 | Highly Hydrophilic. Partitioning favors the aqueous phase significantly. |

| LogS (Water) | -0.41 | Very Soluble. Estimated intrinsic solubility is ~0.39 mol/L (~67 mg/mL). |

| pKa (Basic Amine) | ~7.5 - 8.2 | The N1 nitrogen is protonatable. Solubility will increase significantly below pH 7. |

| pKa (Amide) | >14 | The N4 lactam nitrogen is non-basic and neutral under standard conditions. |

| H-Bond Donors | 2 | Secondary amine (NH) and Amide (NH). |

| H-Bond Acceptors | 3 | Ester carbonyl, Amide carbonyl, Amine nitrogen. |

Technical Insight: The negative LogP (-1.66) indicates that this compound does not suffer from the "brick dust" insolubility issues common in drug discovery. However, its challenge lies in extraction efficiency (hard to extract into organic solvents) and ester stability in aqueous buffers.

Theoretical Solubility Landscape (pH-Dependent)

The solubility of Methyl (5-methyl-3-oxopiperazin-2-yl)acetate is driven by the ionization of the secondary amine at position 1.

The Solubility Equation

The total aqueous solubility (

Predicted Profile

-

pH < 6.0 (Acidic): The amine is fully protonated (

). The species exists as a cationic salt. Solubility is expected to exceed 100 mg/mL . -

pH 7.4 (Physiological): Near the pKa. The compound exists as a mixture of cationic and neutral forms. Solubility remains high due to the polar scaffold.

-

pH > 9.0 (Basic): The amine is deprotonated (Neutral). Solubility is determined by

(approx. 60-70 mg/mL). -

Critical Risk: At pH > 9 and pH < 2, the methyl ester is susceptible to hydrolysis, converting the compound to the corresponding carboxylic acid (zwitterionic), which fundamentally alters solubility and biological activity.

Experimental Validation Protocol

Objective: To empirically determine the thermodynamic solubility of Methyl (5-methyl-3-oxopiperazin-2-yl)acetate in aqueous buffers while monitoring for degradation.

Reagents & Buffer Selection

To avoid catalytic hydrolysis, use non-nucleophilic buffers.

-

pH 1.2: 0.1 N HCl (Simulated Gastric Fluid).

-

pH 4.5: 50 mM Acetate Buffer.

-

pH 6.8: 50 mM Phosphate Buffer.

-

pH 7.4: 50 mM Phosphate Buffered Saline (PBS).

-

pH 9.0: 50 mM Borate Buffer (Use with caution regarding hydrolysis).

Workflow Diagram (DOT)

The following diagram outlines the "Shake-Flask" method adapted for hydrolytically unstable esters.

Figure 1: Decision-tree workflow for solubility determination, prioritizing stability checks.

Detailed Methodology

-

Preparation: Place 10 mg of solid compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of the target buffer. Vortex for 1 minute to disperse.

-

Equilibration:

-

Incubate at 25°C with constant agitation (orbital shaker).

-

Timepoint Optimization: Due to ester instability, sample at 2 hours, 6 hours, and 24 hours . Do not rely solely on a 24-hour endpoint if hydrolysis is suspected.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes. If a pellet is not visible, add more solid until saturation is visually confirmed.

-

Quantification (HPLC Conditions):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), suitable for polar retention (or use HILIC if retention is too low).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

-

Detection: UV at 210 nm (Amide absorption) or MS (ESI+).

-

Standard Curve: Prepare fresh standards in DMSO/Water (50:50) to avoid hydrolysis during calibration.

-

Data Interpretation & Application

Stability-Indicating Analysis

When analyzing the HPLC data, you must look for two peaks :

-

Parent (Methyl Ester): The target compound.

-

Hydrolysis Product (Acid): (5-methyl-3-oxopiperazin-2-yl)acetic acid.[1]

-

If the Acid peak area exceeds 5-10% of the total area, the solubility value is compromised. In this case, report "Kinetic Solubility" (precipitation from DMSO) rather than thermodynamic solubility.

-

Solubility Class & Formulation Guide

Based on the predicted LogS > -1.0:

-

BCS Classification: Likely Class 1 (High Solubility, High Permeability) or Class 3 (High Solubility, Low Permeability) depending on transport mechanisms.

-

Formulation Strategy:

-

Aqueous: Readily soluble in Water for Injection (WFI) or Saline.

-

pH Adjustment: Acidification (pH 4-5) improves stability and solubility. Avoid alkaline formulations (pH > 8).

-

Extraction Implications

Because LogP is -1.66, this compound will not extract well into standard organic solvents (Ethyl Acetate, DCM) from water.

-

Recommended Extraction Protocol: Use n-Butanol or perform a "salting out" procedure (saturation with NaCl) before extracting with Ethyl Acetate/Isopropanol (3:1) mixtures.[5][4][6][7]

References

-

Chemical Identity & Properties

-

Piperazine Solubility Context

-

Methodological Standards

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

-

Sources

- 1. CAS NO. 405214-34-8 | 2-Piperazineaceticacid,5-methyl-3-oxo-,methylester(9CI) | C8 H14 N2 O3 [localpharmaguide.com]

- 2. 2-Piperazineaceticacid,5-methyl-3-oxo-,methylester(9CI)、405214-34-8 CAS查询、2-Piperazineaceticacid,5-methyl-3-oxo-,methylester(9CI)物化性质-化工制造网 [chemmade.com]

- 3. Ethyl 2-(3-oxopiperazin-2-yl)acetate | 33422-35-4 [sigmaaldrich.com]

- 4. Search results [chemdiv.com]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. semanticscholar.org [semanticscholar.org]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Strategic Protocols for the Cyclization of Functionalized Piperazinone Scaffolds

Executive Summary

The 2-piperazinone (2-oxopiperazine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in peptidomimetics, farnesyltransferase inhibitors, and GPCR ligands. Its rigid conformation restricts the rotational freedom of peptide side chains, enhancing bioavailability and selectivity.

This Application Note provides a definitive, step-by-step technical guide for synthesizing substituted piperazinones. Unlike generic organic chemistry texts, this guide focuses on process reliability and library scalability . We present two validated workflows:

-

The Ugi-DeBoc-Cyclize (UDC) Strategy: A multicomponent reaction (MCR) route ideal for generating high-diversity combinatorial libraries.

-

Microwave-Assisted Intramolecular Cyclization: A rapid, high-throughput protocol for scaffold optimization.

Strategic Overview & Mechanism

The selection of a synthetic route depends on the required substitution pattern. The UDC Strategy is superior for generating 3,4,5,6-tetrasubstituted derivatives, while Direct Cyclization is preferred for gram-scale synthesis of less complex cores.

Mechanistic Pathway (UDC Strategy)

The UDC strategy relies on the Ugi 4-Component Reaction (U-4CR) followed by acid-mediated deprotection and spontaneous or base-catalyzed intramolecular transamidation.

Figure 1: Mechanistic flow of the Ugi-DeBoc-Cyclize (UDC) sequence. The critical step is the Mumm rearrangement which locks the linear intermediate before cyclization.

Protocol A: The Ugi-DeBoc-Cyclize (UDC) Method

Application: Generation of diverse libraries for SAR (Structure-Activity Relationship) studies. Scale: 0.5 mmol to 5.0 mmol.

Reagents & Materials

-

Amine (

): Primary amine (1.0 equiv). -

Aldehyde (

): Aldehyde or ketone (1.0 equiv). -

Acid (

): -

Isocyanide (

): Alkyl or aryl isocyanide (1.0 equiv). -

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). Note: TFE accelerates MCRs via hydrogen bond activation.

-

Deprotection: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v).

-

Scavenger Resin (Optional): PS-Isocyanate or PS-Trisamine for purification.

Step-by-Step Procedure

Step 1: Imine Formation (Pre-condensation)

-

In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) in MeOH (2.0 mL).

-

Add the Aldehyde (1.0 mmol).

-

Add anhydrous

(approx. 200 mg) to sequester water. -

Stir: 2 hours at Room Temperature (RT).

-

Checkpoint: Monitor by TLC or LCMS. Imine formation is usually quantitative. If using TFE, this step can often be skipped, mixing all components simultaneously.

-

Step 2: Ugi 4-Component Reaction

-

Add the

-Boc-Amino Acid (1.0 mmol) to the reaction vial. -

Immediately add the Isocyanide (1.0 mmol).

-

Stir: 12–24 hours at RT.

-

Observation: The reaction often becomes heterogeneous as the Ugi product precipitates.

-

-

Workup: Evaporate solvent under reduced pressure (Genevac or Rotavap).

-